3-Epicabraleadiol

Übersicht

Beschreibung

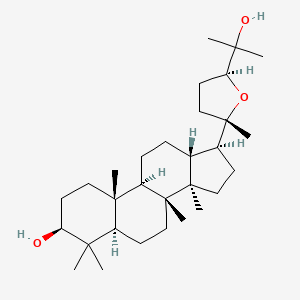

3-Epicabraleadiol is a triterpenoid compound identified among other triterpenoids isolated from natural sources such as the nonsaponifiable lipid (NSL) of camellia (Camellia japonica L.) seed oil. Triterpenoids like this compound are known for their biological activities, including their inhibitory effects on viruses and potential health benefits (Akihisa et al., 2004).

Synthesis Analysis

Synthetic approaches to compounds similar to this compound often involve complex organic synthesis routes, including cycloaddition reactions and the strategic use of chiral catalysts to achieve desired stereochemistry. For example, enantioselective syntheses of structurally related compounds have been achieved through innovative synthetic routes, highlighting the complexity and efficiency required in synthesizing such molecules (Denmark & Herbert, 2000).

Molecular Structure Analysis

The molecular structure of triterpenoids, including this compound, is characterized by multiple rings and stereocenters, making them a subject of interest in structural biology. Techniques such as X-ray crystallography have been pivotal in elucidating the complex structures of similar compounds, confirming their configuration and guiding synthetic efforts (Santos et al., 1998).

Wissenschaftliche Forschungsanwendungen

Biosynthese von Triterpensaponinen

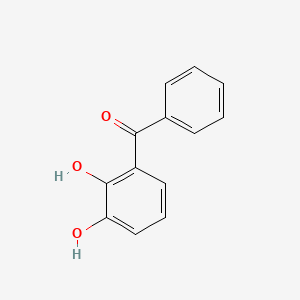

3-Epicabraleadiol: spielt eine entscheidende Rolle bei der Biosynthese von Triterpensaponinen. Es wird durch das Enzym CpalOSC6 produziert, das die Umwandlung von 2,3;22,23-Dioxidosqualen in this compound katalysiert {svg_1}. Dieser Prozess ist essenziell für die Bildung von Verbindungen, die pharmakologische Wirkungen aufweisen, wie z. B. die Vorbeugung von Bluthochdruck, Hyperlipidämie und Diabetes.

Produktion von Flavonoidglykosiden

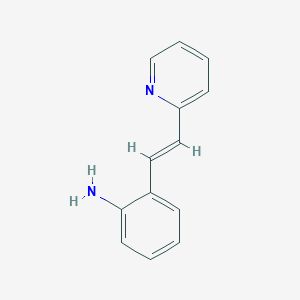

Im Bereich der Produktion von Flavonoidglykosiden dient This compound als Vorläufer. Die nachgelagerte Verarbeitung beinhaltet Uridindiphosphat (UDP)-Glykosyltransferasen, die die Glykosylierung von Flavonoiden katalysieren {svg_2}. Dieser Weg ist bedeutend für die Herstellung von Verbindungen, die in der traditionellen chinesischen Medizin verwendet werden.

Antivirale Aktivität

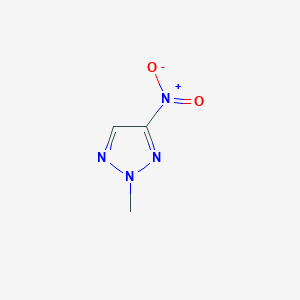

Untersuchungen haben gezeigt, dass This compound und seine Derivate hemmende Wirkungen auf die Aktivierung des Epstein-Barr-Virus haben {svg_3}. Dies deutet auf potenzielle Anwendungen bei der Entwicklung antiviraler Therapien hin, insbesondere bei der gezielten Behandlung von Viren, die an verschiedenen Krebsarten und anderen Krankheiten beteiligt sind.

Wirkmechanismus

Target of Action

3-Epicabraleadiol is a triterpenoid isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia (Camellia japonica L.; Theaceae) . The primary target of this compound is the Epstein–Barr virus early antigen (EBV-EA) . This antigen is a component of the Epstein-Barr virus, which is known to cause infectious mononucleosis and is associated with certain types of cancer .

Mode of Action

It has been shown to have inhibitory effects on the induction of the epstein–barr virus early antigen (ebv-ea) by 12-o-tetradecanoylphorbol-13-acetate (tpa) in raji cells . This suggests that this compound may interact with the EBV-EA or its associated biochemical pathways to inhibit its activation .

Biochemical Pathways

Given its inhibitory effects on the induction of ebv-ea, it is likely that it affects the pathways associated with the activation of this antigen

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA induction . This suggests that this compound may have potential antiviral or anticancer effects, given the role of EBV in various diseases . .

Biochemische Analyse

Biochemical Properties

3-Epicabraleadiol plays a significant role in various biochemical reactions. It is synthesized through the catalytic action of oxidosqualene cyclases (OSCs), specifically CpalOSC6, which converts 2,3;22,23-dioxidosqualene to this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in triterpenoid biosynthesis. The nature of these interactions often involves the formation of stable complexes that facilitate the conversion of precursor molecules into this compound.

Cellular Effects

This compound exerts notable effects on cellular processes. It has been shown to inhibit the activation of Epstein–Barr virus early antigen (EBV-EA) in Raji cells, indicating its potential as an antitumor promoter . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as oxidosqualene cyclases, facilitating the conversion of dioxidosqualene to this compound . This binding interaction is crucial for the compound’s synthesis and subsequent biological activity. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as refrigeration at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound may exhibit toxic or adverse effects, while lower doses may be effective in achieving the desired pharmacological outcomes . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to triterpenoid biosynthesis. It is synthesized from dioxidosqualene through the catalytic action of oxidosqualene cyclases . The compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport mechanisms are essential for its pharmacokinetics and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

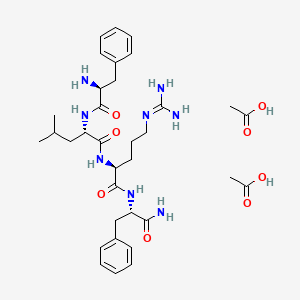

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-VVGBCXFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the potential therapeutic benefit of 3-epicabraleadiol?

A1: Research suggests that this compound, isolated from sources like Camellia oil [], demonstrates inhibitory effects on Epstein-Barr virus (EBV) activation. While it showed less potency compared to other triterpenoids like dammarenediol II in the same study, its presence alongside other bioactive compounds in natural extracts could contribute to an overall beneficial effect [].

Q2: Is this compound found in other plant sources besides Camellia oil?

A2: Yes, while initially identified in Camellia oil [], this compound has also been isolated from the Garcinia xanthochymus plant []. This finding suggests a broader distribution of this triterpenoid in the plant kingdom and opens possibilities for further investigation of its presence and potential bioactivities in other species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)